molecular formula C10H13BrClNO B1446457 (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride CAS No. 1260619-16-6

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

Cat. No.: B1446457
CAS No.: 1260619-16-6
M. Wt: 278.57 g/mol
InChI Key: CBHYADKFFREZNK-HNCPQSOCSA-N
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Description

®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is an organic compound that features a pyrrolidine ring substituted with a 3-bromo-phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride typically involves the reaction of ®-pyrrolidine with 3-bromo-phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of ®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydride, potassium carbonate, or other strong bases.

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Substituted pyrrolidine derivatives.

    Oxidation: Quinones or other oxidized phenoxy derivatives.

    Reduction: De-brominated pyrrolidine or modified pyrrolidine rings.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicinal chemistry, ®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is investigated for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of ®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the pyrrolidine ring can provide steric and electronic effects that influence the binding affinity and selectivity of the compound. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride: Similar structure with the bromine atom at the 4-position of the phenoxy group.

    ®-3-(3-Chloro-phenoxy)-pyrrolidine hydrochloride: Similar structure with a chlorine atom instead of bromine.

    ®-3-(3-Methoxy-phenoxy)-pyrrolidine hydrochloride: Similar structure with a methoxy group instead of bromine.

Uniqueness

®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is unique due to the presence of the bromine atom at the 3-position of the phenoxy group, which can influence its reactivity and interactions with other molecules. This specific substitution pattern can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3R)-3-(3-bromophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHYADKFFREZNK-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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